molecular formula C9H9NOS B1273167 2,3-Dihydro-1-benzofuran-5-carbothioamide CAS No. 306936-08-3

2,3-Dihydro-1-benzofuran-5-carbothioamide

Cat. No. B1273167
CAS RN: 306936-08-3
M. Wt: 179.24 g/mol
InChI Key: SOAROQIQNPHLJX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-carbothioamide is a chemical compound . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . This compound is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide consists of a benzofuran ring attached to a carbothioamide group . The InChI code for this compound is 1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12) .


Physical And Chemical Properties Analysis

2,3-Dihydro-1-benzofuran-5-carbothioamide is a powder at room temperature . It has a molecular weight of 179.24 .

Scientific Research Applications

Anticancer Activity

2,3-Dihydro-1-benzofuran-5-carbothioamide: has shown potential in anticancer therapy. Studies have indicated that certain benzofuran derivatives exhibit significant cell growth inhibitory effects on various cancer cell lines . For instance, leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer have all responded to treatments with benzofuran compounds, suggesting a broad spectrum of activity that could be harnessed for therapeutic purposes.

Chemical Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex chemical entities. Its structure is pivotal in constructing pharmacologically active molecules, potentially leading to the development of new drugs .

Biotransformation Studies

The biotransformation of benzofuran derivatives using microbial cells, such as Pseudomonas putida , has been investigated. These studies are important for understanding the metabolic pathways of xenobiotic compounds and for developing bioremediation strategies .

Safety and Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Several papers have been published on the topic of benzofuran derivatives . These papers discuss the synthesis, bioactivity, and potential applications of these compounds . Further analysis of these papers could provide more detailed information on 2,3-Dihydro-1-benzofuran-5-carbothioamide and similar compounds.

Mechanism of Action

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAROQIQNPHLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371140
Record name 2,3-Dihydro-1-benzofuran-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-carbothioamide

CAS RN

306936-08-3
Record name 2,3-Dihydro-5-benzofurancarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-benzofuran-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]furan-5-thiocarboxamide
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